molecular formula C9H7ClO B1598508 3-(3-Chlorophenyl)prop-2-yn-1-ol CAS No. 80151-33-3

3-(3-Chlorophenyl)prop-2-yn-1-ol

Cat. No.: B1598508
CAS No.: 80151-33-3
M. Wt: 166.6 g/mol
InChI Key: JSWQDMZGLWMJEG-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H7ClO. It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)prop-2-yn-1-ol typically involves the reaction of 3-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3-Chlorophenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s propargylic alcohol structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Detailed studies on its exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison: 3-(3-Chlorophenyl)prop-2-yn-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(3-chlorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWQDMZGLWMJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399057
Record name 3-(3-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80151-33-3
Record name 3-(3-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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